Cas no 500696-01-5 (2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid)

2-Amino-2-(5-bromo-2-methoxyphenyl)acetic acid is a brominated and methoxylated phenylglycine derivative with potential applications in pharmaceutical and organic synthesis. Its key structural features include a chiral α-amino acid core, a bromine substituent at the 5-position, and a methoxy group at the 2-position of the phenyl ring, enhancing its utility as a building block for bioactive compounds. The bromine moiety offers reactivity for further functionalization, while the methoxy group contributes to electronic modulation. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or receptor ligands. High purity and well-defined stereochemistry make it suitable for rigorous synthetic applications.
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid structure
500696-01-5 structure
商品名:2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
CAS番号:500696-01-5
MF:C9H10BrNO3
メガワット:260.08460187912
MDL:MFCD02662392
CID:933172
PubChem ID:4553155

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • AMINO(5-BROMO-2-METHOXYPHENYL)ACETIC ACID
    • 2-Amino-2-(5-bromo-2-methoxyphenyl)acetic acid
    • Amino-(5-bromo-2-methoxy-phenyl)-acetic acid
    • F2147-0607
    • Z381382766
    • 500696-01-5
    • BBL022148
    • SY044840
    • 2-Amino-2-(5-bromo-2-methoxyphenyl)aceticAcid
    • MFCD02662392
    • BS-12340
    • A914176
    • EN300-102574
    • STK894819
    • DTXSID90404194
    • Amino(5-bromo-2-methoxyphenyl)acetic acid (H-Phg(2-OMe,5-Br)-OH)
    • N12563
    • AKOS001476461
    • DB-264328
    • 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
    • MDL: MFCD02662392
    • インチ: 1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
    • InChIKey: GCRUCIXWROVKQR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)C(C(=O)O)N)OC

計算された属性

  • せいみつぶんしりょう: 258.98400
  • どういたいしつりょう: 258.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

  • PSA: 72.55000
  • LogP: 2.24240

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-102574-2.5g
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
500696-01-5 95.0%
2.5g
$265.0 2025-02-21
Life Chemicals
F2147-0607-10g
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
500696-01-5 95%
10g
$1885.0 2023-09-06
Enamine
EN300-102574-0.25g
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
500696-01-5 95.0%
0.25g
$65.0 2025-02-21
TRC
A594863-100mg
2-Amino-2-(5-bromo-2-methoxyphenyl)acetic Acid
500696-01-5
100mg
$ 50.00 2022-06-08
eNovation Chemicals LLC
D697727-5g
2-Amino-2-(5-bromo-2-methoxyphenyl)acetic Acid
500696-01-5 95%
5g
$755 2024-07-20
1PlusChem
1P00I9EL-500mg
AMINO(5-BROMO-2-METHOXYPHENYL)ACETIC ACID
500696-01-5 95%
500mg
$178.00 2025-02-28
Aaron
AR00I9MX-250mg
2-Amino-2-(5-bromo-2-methoxyphenyl)acetic acid
500696-01-5 97%
250mg
$163.00 2025-02-28
A2B Chem LLC
AI51197-500mg
Amino(5-bromo-2-methoxyphenyl)acetic acid
500696-01-5 97%
500mg
$347.00 2024-04-19
Enamine
EN300-102574-5g
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
500696-01-5 95%
5g
$1083.0 2023-10-28
A2B Chem LLC
AI51197-1g
Amino(5-bromo-2-methoxyphenyl)acetic acid
500696-01-5 97%
1g
$498.00 2024-04-19

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid 関連文献

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acidに関する追加情報

Introduction to 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid (CAS No. 500696-01-5)

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid, with the CAS number 500696-01-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, featuring both amino and carboxylic acid functional groups, coupled with an aromatic ring system. The presence of a bromine substituent at the 5-position of the phenyl ring and a methoxy group at the 2-position introduces additional chemical reactivity, making it a versatile intermediate in the synthesis of more complex molecules.

The structural attributes of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid contribute to its utility in various chemical transformations. The amino group can participate in condensation reactions, forming amides or peptides, while the carboxylic acid group can undergo esterification or amidation, further expanding its synthetic potential. The aromatic system, particularly the brominated and methoxylated phenyl ring, offers opportunities for electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups at specific positions.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The combination of an amino acid-like backbone with an aromatic moiety substituted at specific positions has been associated with various biological activities. For instance, studies have suggested that such compounds may exhibit properties relevant to central nervous system modulation, anti-inflammatory responses, or even anticancer mechanisms. These potential applications have driven extensive research into optimizing synthetic routes and evaluating biological efficacy.

The synthesis of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid typically involves multi-step organic transformations. A common approach begins with the bromination and methylation of a suitable precursor phenol, followed by protection-deprotection strategies to handle the reactive functional groups. The introduction of the amino group at the 2-position can be achieved through reductive amination or other nucleophilic addition reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to enhance efficiency and selectivity in constructing the target molecule.

One of the most compelling aspects of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid is its role as a building block in drug discovery programs. Researchers are increasingly leveraging computational chemistry and high-throughput screening techniques to identify novel derivatives with enhanced pharmacological profiles. By systematically modifying substituents on the aromatic ring or introducing additional functional groups at strategic positions, scientists aim to fine-tune bioactivity while minimizing off-target effects. This iterative process often involves integrating knowledge from structure-activity relationship (SAR) studies to guide synthetic efforts toward more promising candidates.

The incorporation of 5-bromo-2-methoxyphenyl into the molecular framework is particularly noteworthy due to its influence on electronic properties and interactions with biological targets. The bromine atom, being electronegative, can modulate electron density across the aromatic system, affecting both reactivity and binding affinity. Similarly, the methoxy group provides a hydrophobic pocket that can engage in favorable interactions with protein surfaces or other biomolecules. These features make 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid an attractive scaffold for designing molecules with tailored properties.

Recent advancements in synthetic chemistry have enabled more efficient and sustainable production methods for this compound. Green chemistry principles are being applied by optimizing reaction conditions to minimize waste generation and energy consumption. For example, catalytic methods that employ recyclable ligands or solvent-free conditions are being explored to enhance sustainability without compromising yield or purity. Such innovations align with broader industry efforts to reduce environmental impact while maintaining high standards of chemical synthesis.

The pharmacological exploration of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid has yielded several intriguing findings. Preclinical studies have demonstrated that derivatives of this compound may exhibit inhibitory activity against specific enzymes or receptors implicated in disease pathways. Mechanistic investigations using spectroscopic techniques and molecular modeling have provided insights into how these molecules interact with their targets at a molecular level. These studies not only validate their potential as therapeutic agents but also offer valuable lessons for designing next-generation drugs based on similar structural motifs.

In conclusion,2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid (CAS No. 500696-01-5) represents a fascinating compound with significant synthetic utility and pharmacological promise. Its unique structural features make it a valuable intermediate for constructing complex molecules aimed at addressing various therapeutic challenges. As research continues to uncover new applications and refine synthetic methodologies,500696-01-5 is poised to remain a cornerstone in pharmaceutical chemistry and bioorganic synthesis for years to come.

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Amadis Chemical Company Limited
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